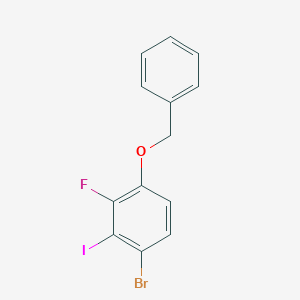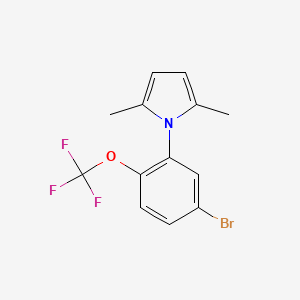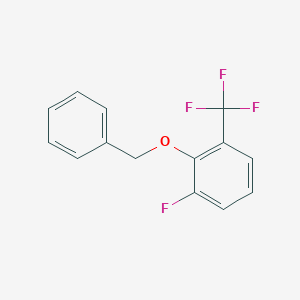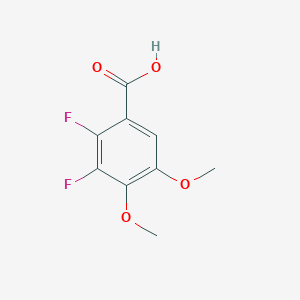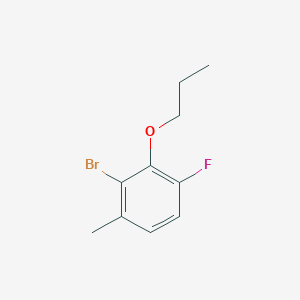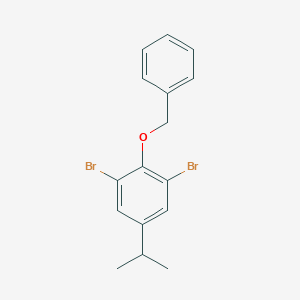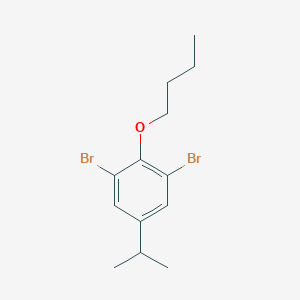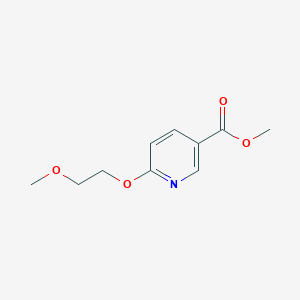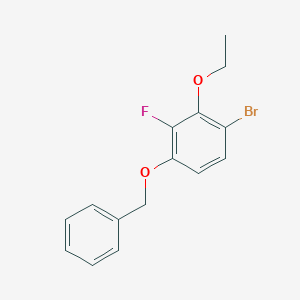
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, also known as 1-BBEF, is a synthetic organic compound with a range of potential applications in scientific research. 1-BBEF is a member of the benzene family, which is composed of 6 carbon atoms that are arranged in a ring structure. This compound is synthesized via a nucleophilic aromatic substitution reaction, and its reactivity can be further modified by altering the substituents on the benzene ring. 1-BBEF has been studied for its potential use in various scientific research applications, including drug development, organic synthesis, and analytical chemistry.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has been studied for its potential use in various scientific research applications, including drug development, organic synthesis, and analytical chemistry. In drug development, this compound can be used to synthesize novel drug molecules with desired pharmacological properties. In organic synthesis, this compound can be used as a versatile building block for constructing complex organic molecules. In analytical chemistry, this compound can be used to detect and quantify the presence of other organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is largely dependent on its reactivity. The reactivity of this compound is determined by the substituents on the benzene ring, such as the ethoxy group. The ethoxy group can act as a nucleophile, allowing this compound to react with other molecules and form covalent bonds. This reactivity can be further modified by altering the substituents on the benzene ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, this compound has been studied for its potential use in drug development, and it is likely that it has some biological activity. Further research is needed to determine the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its reactivity can be modified by altering the substituents on the benzene ring. Furthermore, this compound is relatively stable and has a low toxicity. However, this compound has some limitations. It is not very soluble in water, and it is not very reactive with other molecules.
Direcciones Futuras
There are several potential future directions for 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene research. One potential direction is to further explore its potential use in drug development. Another potential direction is to investigate its potential use in organic synthesis and analytical chemistry. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound. Finally, research could be conducted to develop new methods for synthesizing this compound with improved properties.
Métodos De Síntesis
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is synthesized via a nucleophilic aromatic substitution reaction. This reaction involves the substitution of a nucleophile, such as bromine, for a hydrogen atom on the benzene ring. To carry out this reaction, a brominating agent, such as N-bromosuccinimide (NBS), is used. The brominating agent reacts with the benzene ring, resulting in the formation of the this compound product. The reaction can be further modified by altering the substituents on the benzene ring, such as the ethoxy group.
Propiedades
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO2/c1-2-18-15-12(16)8-9-13(14(15)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNMISNKKSVNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

